6-Fluoro-2-(3-methoxyphenyl)benzoic acid
Description
6-Fluoro-2-(3-methoxyphenyl)benzoic acid is a substituted benzoic acid derivative featuring a fluorine atom at the 6-position of the benzene ring and a 3-methoxyphenyl group at the 2-position. Benzoic acid derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties . The fluorine atom and methoxyphenyl substituent likely influence its acidity, solubility, and biological activity, as seen in related compounds .
Properties
IUPAC Name |
2-fluoro-6-(3-methoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-10-5-2-4-9(8-10)11-6-3-7-12(15)13(11)14(16)17/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJASBIERIIPCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689152 | |
| Record name | 3-Fluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262005-67-3 | |
| Record name | 3-Fluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(3-methoxyphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) .
Industrial Production Methods
Industrial production of 6-Fluoro-2-(3-methoxyphenyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(3-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom or methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
6-Fluoro-2-(3-methoxyphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(3-methoxyphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The fluorine atom and methoxy group can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
A. Fluorinated Benzoic Acids
- 6-Fluoro-2-methylbenzoic acid (): Synthesized via bromination and Suzuki coupling, this compound shares the 6-fluoro and 2-substituent motif.
- 3-{[6-(4-chloro-3-fluorophenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}benzoic acid (): This derivative includes a benzimidazole moiety, which introduces hydrogen-bonding capabilities absent in the target compound. The chloro and fluoro substituents enhance lipophilicity, similar to the fluorine in the target compound .
B. Methoxyphenyl-Substituted Analogs
- 6-Fluoro-3-(3-fluorophenyl)-2-methylbenzoic acid (): The 3-fluorophenyl group provides electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound. This difference may alter acidity (pKa) and reactivity in esterification or coupling reactions .
- 2-(3-Fluoro-6-methylbenzoyl)benzoic acid (): The benzoyl group introduces a ketone functionality, increasing polarity compared to the methoxyphenyl group. This structural variation impacts metabolic stability and membrane permeability .
Extraction and Solubility Behavior
- Benzoic acid derivatives generally exhibit high extraction rates in emulsion liquid membranes due to favorable distribution coefficients ($m$) (e.g., $m{\text{benzoic acid}} \gg m{\text{acetic acid}}$) .
- The 3-methoxyphenyl group in the target compound may enhance lipophilicity (logP), improving membrane phase dissolution but reducing aqueous solubility compared to unsubstituted benzoic acid. Effective diffusivity could follow the trend: benzoic acid > 6-fluoro-2-(3-methoxyphenyl)benzoic acid > phenol .
Data Tables
Table 1: Comparative Physicochemical Properties
*Estimated using group contribution methods.
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